

# Part 1: TTL-315 - A Novel Antimetabolite Targeting Metabolic Vulnerability

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## Compound of Interest

Compound Name: ML 315

Cat. No.: B15580232

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## Core Mechanism of Action

TTL-315, or 2-mercaptopropionyl glycine disulfide, is a novel antimetabolite that selectively targets cancer cells in the nutrient-deprived tumor microenvironment.<sup>[1][2]</sup> Its mechanism of action is conditional on glucose deprivation, a common feature in solid tumors due to high metabolic rates and poor vascularization.<sup>[1]</sup>

In glucose-deprived cancer cells, TTL-315 disrupts thiol homeostasis, which is crucial for cell survival, leading to cell death.<sup>[1][2]</sup> Normal cells, in the presence of adequate glucose, can detoxify TTL-315 by reducing it to 2-mercaptopropionyl glycine, a compound with a known safety profile.<sup>[2]</sup> This conditional cytotoxicity provides a therapeutic window for targeting tumors while sparing healthy tissue. Furthermore, TTL-315 has been shown to cooperate with DNA-damaging agents like cisplatin to induce tumor regression.<sup>[1][2]</sup>

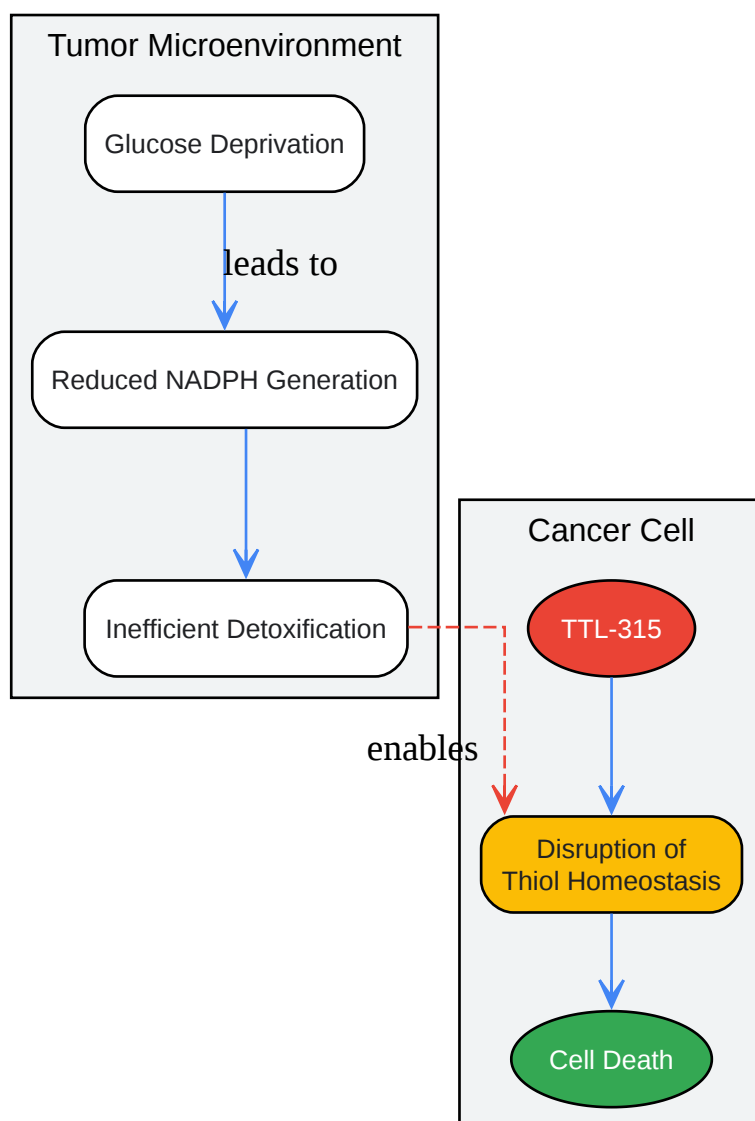
## Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on the efficacy of TTL-315.

Table 1: In Vivo Efficacy of TTL-315 in a Rat Mammary Carcinoma Model (MATB-III)

Treatment Group	Initial Mean Tumor Volume (mm <sup>3</sup> )	Outcome	Reference
TTL-315 (40 mg/kg)	Palpable tumors	Fully prevented tumor outgrowth	[1]
TTL-315 (40 mg/kg)	>2400	Slowed tumor outgrowth	[1]
Cisplatin only	2948 ± 180	-	[1]
Cisplatin + TTL-315	2402 ± 218	Tumor regression	[1]

## Signaling Pathway and Mechanism of Action Diagrams



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Caption: Mechanism of TTL-315 in glucose-deprived cancer cells.

## Experimental Protocols

Cell Viability Assay:

- Equal numbers of cancer cells (e.g., RIE/neuT) were seeded in normal growth media.<sup>[1]</sup>
- The following day, the media was replaced with either glucose-containing or glucose-free media.<sup>[1]</sup>

- Four hours later, TTL-315 or a vehicle control was added at specified concentrations.[1]
- Cells were incubated for 24 hours.
- Cell viability was assessed using an assay that monitors thiol homeostasis. The surviving fraction was calculated relative to the number of viable cells at the time of drug addition.[1]

#### In Vivo Tumor Growth Studies:

- Preclinical rodent models of breast (MATB-III, MMTV-neu), lung, and skin cancer were used. [1]
- For prevention studies, treatment with TTL-315 (e.g., 40 mg/kg) began when tumors became palpable.[1]
- For established tumor studies, treatment was initiated when tumors reached a bulky size (e.g., >2400 mm<sup>3</sup>).[1]
- In combination studies, cisplatin (e.g., 2 mg/kg) was administered with TTL-315.[1]
- Tumor volumes were measured regularly to assess treatment efficacy.[1]

## Part 2: INX-315 - A Selective CDK2 Inhibitor for Advanced Cancers

### Core Mechanism of Action

INX-315 is an orally bioavailable, selective small molecule inhibitor of cyclin-dependent kinase 2 (CDK2).[3][4] CDK2 is a key regulator of cell cycle progression, and its overexpression is common in many cancers.[3] INX-315 selectively binds to and inhibits the activity of CDK2, which leads to cell cycle arrest, induction of apoptosis, and inhibition of tumor cell proliferation. [3]

Preclinical studies have demonstrated that INX-315 is effective in cancers with amplification of the CCNE1 gene, which leads to increased CDK2 activity.[4] It has also shown efficacy in breast cancers that have developed resistance to CDK4/6 inhibitors, a common clinical

challenge.[4][5] In these contexts, INX-315 induces a state of therapy-induced senescence, providing durable control of tumor growth.[5]

## Quantitative Data Summary

The following tables summarize the quantitative data from preclinical and clinical studies of INX-315.

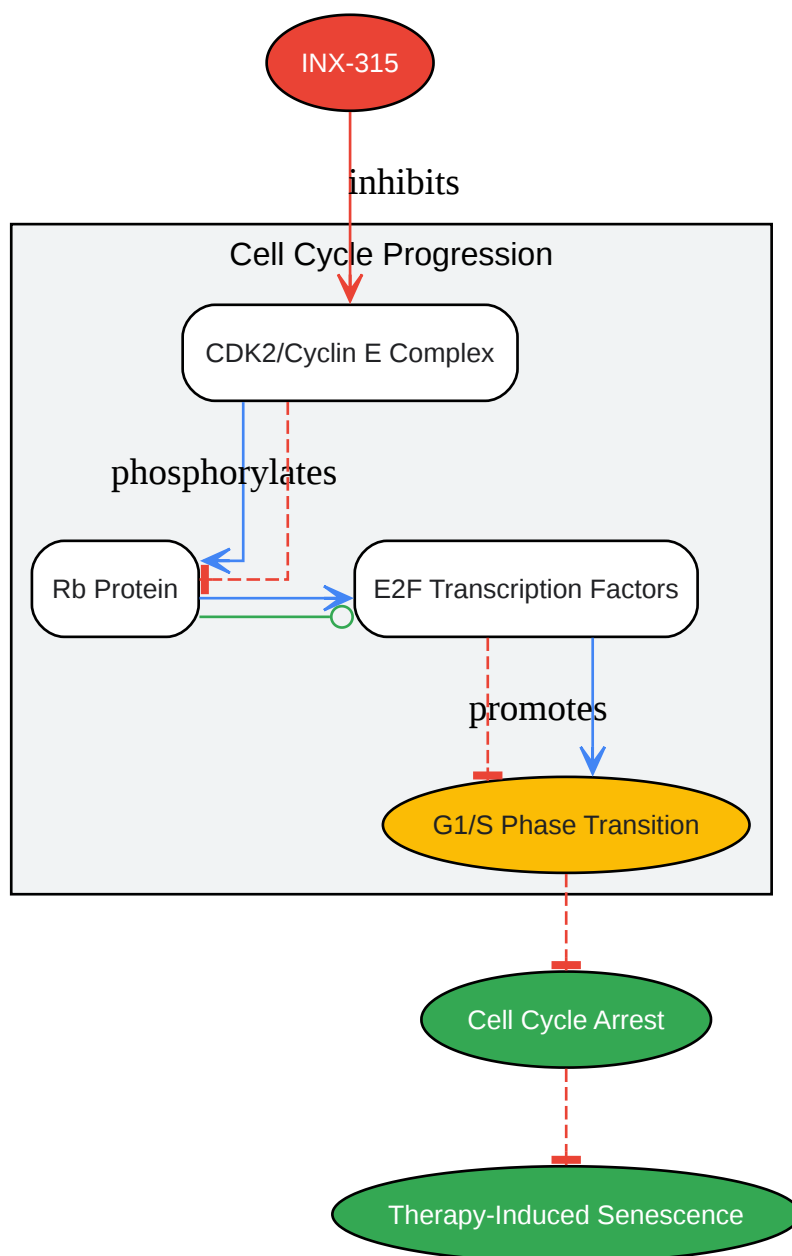
Table 2: In Vitro Activity of INX-315 in Cancer Cell Lines

Cell Line	Treatment	Concentration	Effect	Reference
Ovarian and Gastric (CCNE1-amplified)	INX-315	10 to 1000 nM	Dose-dependent G1 cell cycle arrest and proliferation inhibition	[6]
MCF7 (Parental)	INX-315 + Abemaciclib (500 nmol/L)	-	Concurrent treatment	[5]
MCF7 (Abemaciclib-resistant)	INX-315	300 nmol/L	Reinstates senescence	[5]
T47D (Abemaciclib-resistant)	INX-315	100 nmol/L	Reinstates senescence	[5]

Table 3: Interim Phase 1/2 Clinical Trial Data (INX-315-01)

Patient Population	Outcome	Percentage of Patients	Reference
ER+/HER2- Breast Cancer	Partial Response	10%	[7]
ER+/HER2- Breast Cancer	Stable Disease	50%	[7]

## Signaling Pathway and Mechanism of Action Diagrams



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Caption: INX-315 inhibits the CDK2/Cyclin E complex, leading to cell cycle arrest.

## Experimental Protocols

### Dose-Response Curves for Cell Viability:

- Cancer cell lines (e.g., MCF7, T47D), including parental and drug-resistant variants, were cultured.
- Cells were treated with a range of concentrations of INX-315 for 7 days.
- For combination treatments, a fixed concentration of a CDK4/6 inhibitor (e.g., 500 nmol/L abemaciclib) was used.[5]
- Cell viability was measured to generate dose-response curves and determine sensitivity.

### Senescence Assay (Beta-Galactosidase Staining):

- Cells were treated with the specified drugs (e.g., INX-315, abemaciclib) for 7 days.[5]
- After treatment, cells were stained for beta-galactosidase activity, a marker for cellular senescence.[5]
- The integrated beta-galactosidase signal per cell was quantified using microscopy and image analysis software.[5]

### Phase 1/2 Clinical Trial (INX-315-01):

- Patient Population: Patients with recurrent advanced/metastatic cancer, including HR+/HER2- breast cancer progressing after CDK4/6 inhibitors, and CCNE1-amplified solid tumors.[8][9]
- Study Design: An open-label, dose-escalation, and dose-expansion study conducted in three parts:
  - Part A: INX-315 monotherapy dose escalation and combination with fulvestrant.[9]

- Part B: Ovarian cancer monotherapy dose expansion.[9]
- Part C: Combination therapy with abemaciclib and fulvestrant in breast cancer.[9]
- Endpoints: Primary endpoints include safety and tolerability. Secondary endpoints include pharmacokinetics and preliminary antitumor activity.[8]

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